

A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-methoxyquinazoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-8-methoxyquinazoline

Cat. No.: B112925

[Get Quote](#)

Introduction

2-Amino-8-methoxyquinazoline is a heterocyclic organic compound with a molecular formula of $C_9H_9N_3O$ and a CAS Number of 708-15-6.[1][2] As a derivative of the quinazoline scaffold, which is a core structure in numerous biologically active molecules, this compound is of significant interest to researchers in medicinal chemistry and drug development. The quinazoline ring system is known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. The specific substitutions of an amino group at the 2-position and a methoxy group at the 8-position are expected to modulate the electronic properties and biological activity of the parent quinazoline molecule.

Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. This in-depth technical guide provides a detailed overview of the expected spectroscopic properties of **2-Amino-8-methoxyquinazoline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to provide a reliable predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel quinazoline derivatives.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **2-Amino-8-methoxyquinazoline** features a bicyclic system composed of a pyrimidine ring fused to a benzene ring. The substituents, an amino group at C2 and a methoxy group at C8, introduce specific functionalities that give rise to characteristic spectroscopic signatures.

Caption: Molecular Structure of **2-Amino-8-methoxyquinazoline**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of **2-Amino-8-methoxyquinazoline** in a solvent like DMSO-d₆ would display distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Predicted J-coupling (Hz)
~9.2	s	1H	H4	-
~7.6	dd	1H	H5	J = 8.0, 1.0
~7.4	t	1H	H6	J = 8.0
~7.1	dd	1H	H7	J = 8.0, 1.0
~6.8	br s	2H	NH ₂	-
~3.9	s	3H	OCH ₃	-

Interpretation and Rationale:

- **Aromatic Protons:** The quinazoline ring system gives rise to a set of signals in the aromatic region. The proton at position 4 (H4) is expected to be the most deshielded due to the influence of the adjacent nitrogen atoms, appearing as a singlet downfield. The protons on the benzene ring (H5, H6, and H7) will exhibit characteristic splitting patterns. H5 and H7 are expected to appear as doublets of doublets due to both ortho and meta coupling, while H6 will likely be a triplet due to coupling with its two ortho neighbors.
- **Amino Protons:** The protons of the amino group at C2 are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
- **Methoxy Protons:** The three protons of the methoxy group at C8 are magnetically equivalent and will therefore appear as a sharp singlet.

Experimental Protocol for ^1H NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Amino-8-methoxyquinazoline** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.
- **Data Processing:**
 - Apply a Fourier transform to the free induction decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
- Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve sensitivity.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~162	C2
~155	C8a
~150	C4
~148	C8
~134	C6
~127	C4a
~118	C5
~115	C7
~56	OCH ₃

Interpretation and Rationale:

- Quaternary Carbons: The carbon atoms C2, C4, C8, C4a, and C8a are expected to show distinct chemical shifts. C2, being bonded to two nitrogen atoms, will be significantly

deshielded. C8, bonded to the electron-donating methoxy group, will also be downfield.

- Aromatic CH Carbons: The protonated carbons of the benzene ring (C5, C6, and C7) will appear in the typical aromatic region.
- Methoxy Carbon: The carbon of the methoxy group will appear as a singlet in the upfield region.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.
- Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ ($\delta \sim 39.52$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450-3300	N-H stretch (asymmetric and symmetric)	Primary Amine
3050-3000	C-H stretch (aromatic)	Aromatic Ring
2950-2850	C-H stretch (aliphatic)	Methoxy Group
1650-1600	C=N stretch	Quinazoline Ring
1620-1580	N-H bend	Primary Amine
1580-1450	C=C stretch	Aromatic Ring
1250-1200	C-O stretch (asymmetric)	Aryl Ether
1050-1000	C-O stretch (symmetric)	Aryl Ether

Interpretation and Rationale:

- **N-H Vibrations:** The primary amino group will give rise to two characteristic stretching bands in the high-frequency region, as well as a bending vibration around 1600 cm⁻¹.
- **C-H Vibrations:** Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.
- **Ring Vibrations:** The C=N and C=C stretching vibrations of the quinazoline ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region.
- **C-O Vibrations:** The aryl ether linkage of the methoxy group will show characteristic asymmetric and symmetric C-O stretching bands.

Experimental Protocol for IR Spectroscopy:

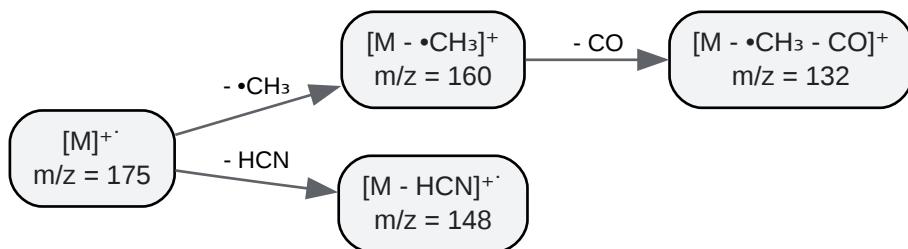
- **Sample Preparation:**
 - **Solid State (KBr Pellet):** Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm^{-1} .
- Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For **2-Amino-8-methoxyquinazoline**, the molecular weight is 175.19 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)


m/z	Proposed Fragment
175	$[\text{M}]^+$ (Molecular Ion)
160	$[\text{M} - \text{CH}_3]^+$
146	$[\text{M} - \text{HCN}]^+$
132	$[\text{M} - \text{CH}_3 - \text{CO}]^+$

Interpretation and Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ($[M]^+$) is expected to be observed at m/z 175.

The fragmentation of quinazoline derivatives often involves characteristic losses.^[3] For **2-Amino-8-methoxyquinazoline**, the following fragmentation pathways are plausible:

- Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical ($\cdot\text{CH}_3$), resulting in a fragment ion at m/z 160.
- Loss of Hydrogen Cyanide: A common fragmentation pathway for quinazolines is the loss of hydrogen cyanide (HCN) from the pyrimidine ring, which would lead to a fragment at m/z 148.
- Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting fragment may lose carbon monoxide (CO), yielding a fragment at m/z 132.

[Click to download full resolution via product page](#)

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule $[M+H]^+$.
- Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
- Data Processing:** The data system will display the mass spectrum, from which the m/z of the molecular ion and any fragment ions can be determined. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for the characterization of **2-Amino-8-methoxyquinazoline**. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity, purity, and structure of this compound upon its synthesis. The characteristic signals and fragmentation patterns outlined herein should serve as reliable benchmarks for the successful elucidation of this promising heterocyclic molecule.

References

- Alchem Pharmtech. CAS 708-15-6 | **2-Amino-8-methoxyquinazoline**. [\[Link\]](#)
- Angene International Limited. **2-AMINO-8-METHOXYQUINAZOLINE** | CAS 708-15-6. [\[Link\]](#)
- Yamamoto, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. *Frontiers in Chemistry*, 9, 822841. [\[Link\]](#)
- PubChem. Quinazolin-2-amine. [\[Link\]](#)
- SpectraBase. Quinazoline, 8-methoxy-. [\[Link\]](#)
- Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. *RSC Advances*, 6(84), 80975-80981. [\[Link\]](#)
- Al-Shammari, M. B., et al. (2014). Crystal structure of 4-methoxyquinazoline.
- NIST WebBook. 2-Quinolinamine. [\[Link\]](#)
- NIST WebBook. 8-Quinolinamine. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-8-methoxyquinazoline | 708-15-6 [sigmaaldrich.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-methoxyquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112925#spectroscopic-data-nmr-ir-ms-of-2-amino-8-methoxyquinazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

